molecular formula C19H20N6O2 B2743873 2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-15-8

2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2743873
CAS No.: 1396877-15-8
M. Wt: 364.409
InChI Key: JCWXGTVGXCXIAH-UHFFFAOYSA-N
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Description

The compound “2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains functional groups such as amide, phenyl, and tetrazole, which are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions. For instance, tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .

Scientific Research Applications

Synthesis and Properties of Novel Polymers

One area of application involves the synthesis and characterization of novel polymers. For example, polyamides incorporating tert-butyl and benzamido groups have been synthesized, demonstrating high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. These materials exhibit glass transition temperatures above 200°C and maintain thermal integrity beyond 480°C, indicating their potential for high-performance applications (Hsiao et al., 2000).

Chemical Synthesis and Organic Chemistry

In organic chemistry, tert-butyl phenylazocarboxylates, related to the compound , serve as versatile building blocks. They facilitate nucleophilic substitutions and radical reactions, enabling the synthesis of complex organic molecules. These compounds allow modifications through nucleophilic substitutions of the benzene ring and radical reactions, showcasing their adaptability in synthetic chemistry (Jasch et al., 2012).

Development of Insecticidal Agents

Research into pyrazole amide derivatives, sharing structural similarities with the compound , has revealed promising insecticidal activity. Specific compounds have shown effectiveness against the cotton bollworm at low concentrations, suggesting potential agricultural applications (Deng et al., 2016).

Electroluminescent and Electrochromic Materials

Derivatives of the compound have also been investigated for their electroluminescent and electrochromic properties. For instance, polyamides with pendent carbazole groups synthesized from derivatives exhibit strong photoluminescence and reversible redox behavior, indicating their utility in electrochromic devices and potentially in organic electronics (Hsiao et al., 2013).

Exploration in Coordination Chemistry and Luminescence

Another research avenue involves the synthesis of N-substituted tetraphenylethene-based benzimidazoles, which show aggregation-induced emission (AIE) and mechanochromic properties. These compounds are thermally stable and exhibit significant potential for use in luminescent materials and optical devices, highlighting the versatility of tert-butyl and benzamido derivatives in material science (Zhang et al., 2018).

Properties

IUPAC Name

2-[4-[(4-tert-butylbenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-19(2,3)13-6-4-12(5-7-13)18(27)21-14-8-10-15(11-9-14)25-23-17(16(20)26)22-24-25/h4-11H,1-3H3,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWXGTVGXCXIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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